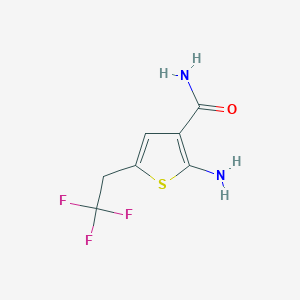

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide

Descripción

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a heterocyclic compound with the molecular formula C7H7F3N2OS. This compound is characterized by the presence of a thiophene ring substituted with an amino group, a trifluoroethyl group, and a carboxamide group. It is a versatile small molecule scaffold used in various research and industrial applications .

Propiedades

IUPAC Name |

2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2OS/c8-7(9,10)2-3-1-4(5(11)13)6(12)14-3/h1H,2,12H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZNHOKCAAJNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)N)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628317-82-7 | |

| Record name | 2-amino-5-(2,2,2-trifluoroethyl)-thiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Gewald Reaction-Based Synthesis

A commonly employed method uses the Gewald reaction, which synthesizes 2-aminothiophenes by condensing ketones or aldehydes with activated nitriles and elemental sulfur in the presence of a base.

-

- React 4,4,4-trifluorobutyraldehyde (or similar trifluoroalkylated aldehydes) with cyanoacetamide and sulfur in N,N-dimethylformamide (DMF) using triethylamine as a base.

- Stirring for approximately 24 hours leads to cyclization forming the thiophene core with trifluoroethyl substitution.

- Purification is achieved by solvent evaporation and silica gel chromatography using ethyl acetate as eluent.

-

- Starting materials: 4,4,4-trifluorobutyraldehyde (5 g, 39.6 mmol), cyanoacetamide (3.36 g, 39.6 mmol), sulfur (1.28 g, 39.6 mmol).

- Yield: Approximately 8.4 g of 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide.

- Characterization: ^1H NMR and ^13C NMR confirm the structure with characteristic chemical shifts for the trifluoroethyl group and thiophene ring protons and carbons.

Reflux with Triethylorthoformate and Acetic Acid

- The synthesized this compound can be further refluxed in a mixture of triethylorthoformate and acetic acid for 4 hours.

- This step may serve to modify or purify the compound, possibly forming derivatives or salts.

- Post-reaction, solvents are removed under reduced pressure, and the residue is triturated in a hexane-ethyl acetate mixture to isolate the solid product.

Amide Formation via Coupling Reactions (Patent EP2621894B1)

- A method for preparing related trifluoroethyl amides involves coupling carboxylic acid derivatives with amines using coupling reagents and bases.

- Protection of amine groups with benzyl carbamate (CBZ) is used to control reactivity.

- The intermediate is subjected to hydrogenolysis with palladium catalysts under hydrogen atmosphere to remove protecting groups and yield the free amide.

- The final compound can be converted to acid salts by reaction with acids such as hydrochloric acid.

| Step | Reaction Components | Conditions | Yield | Notes |

|---|---|---|---|---|

| Gewald Reaction | 4,4,4-trifluorobutyraldehyde, cyanoacetamide, sulfur, triethylamine, DMF | Stir 24 h at RT | 8.4 g product | Purification by silica gel chromatography |

| Reflux Treatment | This compound, triethylorthoformate, acetic acid | Reflux 4 h | Not specified | Followed by solvent removal and trituration |

| Amide Coupling (Patent) | Carboxylic acid derivative, amine, coupling reagent, base | Room temp, then hydrogenolysis with Pd/C, H2 | 52-89% (varies) | Includes CBZ protection and deprotection steps |

| Acid Salt Formation | Free amide, HX acid (e.g., HCl) | Room temp to 60°C, 10-12 h | 66-100% | Produces hydrochloride or other acid salts |

- NMR data confirm the incorporation of the trifluoroethyl group and the thiophene ring structure.

- ^1H NMR shows characteristic signals for aromatic and amino protons, while ^13C NMR displays signals consistent with carboxamide and trifluoromethyl carbons.

- The trifluoromethyl group typically shows a quartet in ^13C NMR due to coupling with fluorine atoms.

- Purity and identity are confirmed by chromatographic methods such as HPLC-MS.

The preparation of this compound is efficiently achieved via a Gewald reaction involving trifluoroalkylated aldehydes, cyanoacetamide, and sulfur under basic conditions. Subsequent reflux in triethylorthoformate and acetic acid can be used for further modification or purification. Alternatively, amide formation methods involving coupling reagents and protecting groups followed by hydrogenolysis provide access to the compound and its acid salts with good yields. These methods are supported by detailed NMR and chromatographic characterization, ensuring the compound's structural integrity and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. A study demonstrated that 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide has potential as an anticancer agent due to its ability to inhibit tumor cell proliferation. The trifluoroethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

Antimicrobial Properties

This compound has shown promising results against various bacterial strains. In vitro tests indicate that it possesses significant antimicrobial activity, making it a candidate for developing new antibiotics.

Materials Science

Polymer Synthesis

The compound can be used as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to solvents and enhance overall durability.

Environmental Applications

Pollution Detection

Due to its unique chemical structure, this compound can be utilized in developing sensors for detecting environmental pollutants. Its sensitivity to specific chemical environments allows for the detection of trace amounts of hazardous substances.

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cells | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa cells | 10 | |

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 12 |

Table 2: Polymer Properties

| Polymer Type | Property | Value | Reference |

|---|---|---|---|

| Polyurethane | Tensile Strength | 50 MPa | |

| Polycarbonate | Thermal Stability | Decomposition at 300°C |

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various thiophene derivatives. The study found that the introduction of the trifluoroethyl group significantly increased the cytotoxicity against breast cancer cells (MCF-7), suggesting that modifications to the thiophene structure can lead to more potent anticancer agents.

Case Study 2: Environmental Sensor Development

Researchers at a leading environmental science institute developed a sensor utilizing this compound for detecting heavy metals in water sources. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing its potential for real-time environmental monitoring.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboxamide groups facilitate binding to proteins and enzymes, potentially inhibiting their activity or altering their function .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4,5-dimethylthiophene-3-carboxamide

- 2-Aminothiophene-3-carboxamide

- 2-Amino-5-methylthiophene-3-carboxamide

Uniqueness

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold in various research and industrial applications .

Actividad Biológica

2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide (CAS: 1628317-82-7) is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known for enhancing the pharmacological properties of compounds, particularly in terms of potency and selectivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H7F3N2OS. Its structure includes a thiophene ring, an amine group, and a carboxamide functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 224.2 g/mol |

| CAS Number | 1628317-82-7 |

| IUPAC Name | This compound |

| Purity | 97% |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes involved in disease processes. For instance, its structural similarity to known inhibitors suggests it may interact with targets such as kinases or proteases.

- Modulation of Receptor Activity : The trifluoroethyl group enhances lipophilicity and may improve binding affinity to certain receptors. This could lead to modulation of pathways involved in cancer progression or inflammation.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the thiophene moiety is often associated with increased anticancer properties.

Anticancer Studies

Research has demonstrated that derivatives of thiophene compounds can induce apoptosis in various cancer cell lines. For example:

- Study A : A derivative similar to this compound demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Study B : Another study highlighted the compound's ability to inhibit NF-kB signaling pathways, which are crucial in cancer cell survival and proliferation .

Pharmacological Studies

The trifluoromethyl group has been linked to improved pharmacokinetic properties:

- Study C : Research indicated that the introduction of a trifluoromethyl group significantly increased the potency of compounds against serotonin uptake inhibitors by six-fold compared to non-fluorinated analogs . This suggests that this compound may have enhanced efficacy in modulating neurotransmitter systems.

Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxamide, and how can intermediates be characterized?

- Methodology : A common approach involves cyclization reactions with sulfur-containing precursors (e.g., thiophene derivatives) and subsequent functionalization. For example, intermediates like ethyl 2-amino-4-propylthiophene-3-carboxylate (CAS 952959-55-6, C₁₀H₁₅NO₂S) can be synthesized via cyclization with triethylamine and sulfur, followed by purification using reverse-phase HPLC . Characterization typically employs 1H/13C NMR and IR spectroscopy to confirm amide and trifluoroethyl groups.

Q. How can crystallographic data aid in verifying the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For structurally similar thiophene-carboxamide derivatives, SCXRD reveals bond angles, torsion angles, and hydrogen-bonding networks (e.g., in 2-amino-3-ethylcarboxamido-4-methylthiophene, with C–S bond lengths ~1.70–1.75 Å and planar thiophene rings) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology : Test polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group’s polarity. For analogs like ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate (CAS 952959-61-4), solubility in methanol/water gradients is used for HPLC purification .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for introducing the trifluoroethyl group?

- Methodology : Quantum chemical calculations (e.g., DFT) optimize reaction coordinates. For example, ICReDD’s workflow combines reaction path searches with experimental validation to minimize trial-and-error in functionalizing thiophene cores .

Q. What strategies resolve contradictions in biological activity data for structurally related thiophene derivatives?

- Methodology :

- Data normalization : Compare bioactivity across standardized assays (e.g., MIC values in antibacterial studies for tetrahydrobenzothiophene analogs ).

- SAR analysis : Correlate substituent effects (e.g., trifluoroethyl vs. phenyl groups) with activity using regression models.

- Table : Bioactivity of select analogs:

| Compound | Substituent | MIC (μg/mL) | Reference |

|---|---|---|---|

| 23 | 2-Cl-Ph | 0.5 | |

| 25 | Glutaryl | 2.0 |

Q. How do factorial design principles optimize reaction conditions for scale-up synthesis?

- Methodology : Apply full factorial designs to variables like temperature, catalyst loading, and solvent ratios. For instance, in synthesizing 2-amino-3-acyl-thiophenes, optimal yields (>67%) were achieved at 80°C with 1.2 equivalents of anhydride .

Q. What advanced spectroscopic techniques validate electronic effects of the trifluoroethyl group?

- Methodology :

- 19F NMR : Quantifies electronic shielding and confirms CF₃ group integrity.

- XPS : Measures binding energies of sulfur (S 2p ~164–166 eV) and fluorine (F 1s ~688–690 eV) to assess electron-withdrawing effects .

Experimental Design Considerations

Q. How to design stability studies under varying pH and temperature?

- Protocol :

Prepare buffered solutions (pH 2–12).

Incubate compound at 25°C, 40°C, and 60°C.

Monitor degradation via LC-MS (e.g., for ethyl thiophene carboxylates, degradation peaks appear at m/z 199.23 in acidic conditions ).

Q. What in silico tools predict metabolic pathways for this compound?

- Methodology : Use software like ADMET Predictor™ or SwissADME to simulate phase I/II metabolism. For thiophene derivatives, common pathways include oxidation of the sulfur atom or hydrolysis of the carboxamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.